Methyl 18-hydroxy-17-methyloctadecanoate
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Overview
Description
Methyl 18-hydroxy-17-methyloctadecanoate is a chemical compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl and methyl substituents on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 18-hydroxy-17-methyloctadecanoate typically involves the esterification of 18-hydroxy-17-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
18-hydroxy-17-methyloctadecanoic acid+methanolacid catalystmethyl 18-hydroxy-17-methyloctadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 18-hydroxy-17-methyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 18-oxo-17-methyloctadecanoate.
Reduction: Formation of 18-hydroxy-17-methyloctadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 18-hydroxy-17-methyloctadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 18-hydroxy-17-methyloctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 17-methyloctadecanoate: Lacks the hydroxyl group present in methyl 18-hydroxy-17-methyloctadecanoate.
18-hydroxy-17-methyloctadecanoic acid: The free acid form of the compound.
Methyl stearate: A simple methyl ester of stearic acid without additional substituents.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl substituents on the carbon chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183371-41-7 |
---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 18-hydroxy-17-methyloctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-19(18-21)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(22)23-2/h19,21H,3-18H2,1-2H3 |
InChI Key |
VJOOEIWIZFHOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCC(=O)OC)CO |
Origin of Product |
United States |
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